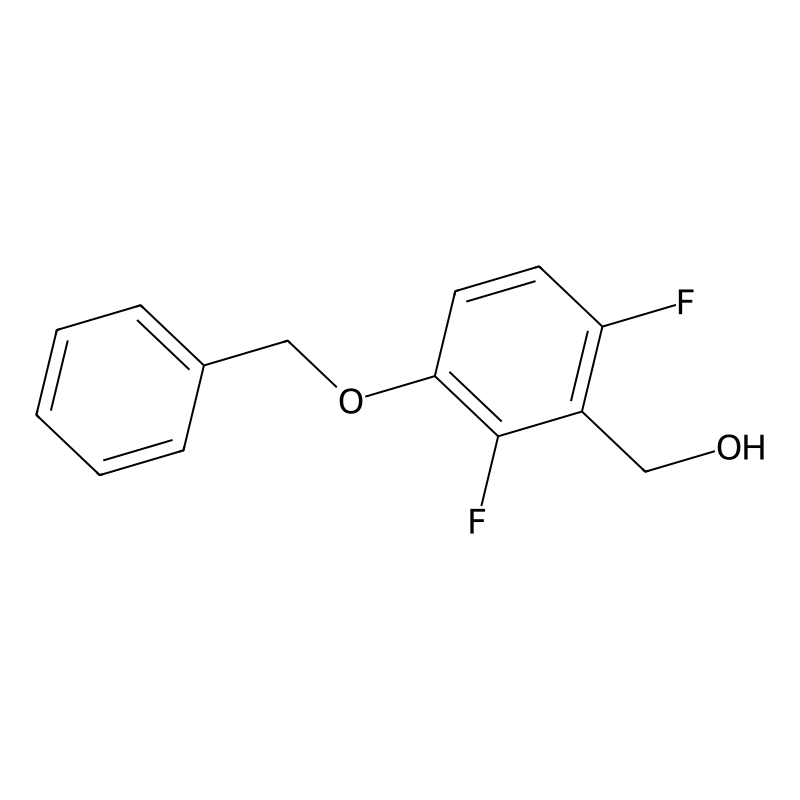

3-Benzyloxy-2,6-difluorobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Benzyloxy-2,6-difluorobenzyl alcohol is a synthetic organic compound classified under benzyl alcohols. Its chemical structure features a difluorobenzyl moiety with a benzyloxy group, imparting unique physical and chemical properties. The compound is represented by the molecular formula and has a molecular weight of approximately 238.23 g/mol. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological applications.

Due to the lack of specific information on 3-Benzyloxy-2,6-difluorobenzyl alcohol, it is advisable to handle it with caution assuming it might possess similar hazards to other fluorinated aromatic compounds. These can include:

- Oxidation: The hydroxyl group can be oxidized to yield aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form benzyl ethers using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atoms in the difluorobenzyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups under suitable conditions.

These reactions are instrumental in modifying the compound for specific applications in research and industry.

Research into the biological activity of 3-Benzyloxy-2,6-difluorobenzyl alcohol indicates potential therapeutic properties. Preliminary studies suggest it may interact with various biomolecules, although detailed mechanisms of action remain to be fully elucidated. The compound's structural features allow it to engage in interactions that could lead to significant biological effects, making it a candidate for further pharmacological investigation.

The synthesis of 3-Benzyloxy-2,6-difluorobenzyl alcohol typically involves the reaction of 2,6-difluorobenzyl alcohol with benzyl bromide in the presence of a base, such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures, facilitating the formation of the desired product.

In industrial settings, similar methodologies are employed but may include optimizations for yield and purity through advanced purification techniques such as recrystallization and chromatography.

3-Benzyloxy-2,6-difluorobenzyl alcohol has several applications across different fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic compounds.

- Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical properties.

- Chemical Industry: Utilized in the production of specialty chemicals and materials.

These applications highlight the compound's versatility and importance in scientific research and industrial processes.

The interaction studies involving 3-Benzyloxy-2,6-difluorobenzyl alcohol focus on its ability to engage with specific molecular targets. While detailed studies are still ongoing, initial findings suggest that its functional groups may enable it to modulate biological pathways or interact with enzymes involved in metabolic processes. Understanding these interactions is crucial for evaluating its potential therapeutic roles.

Several compounds share structural similarities with 3-Benzyloxy-2,6-difluorobenzyl alcohol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Difluorobenzyl Alcohol | Substituted at positions 2 and 3 with fluorine | |

| 2,6-Difluorobenzyl Alcohol | Fluorine substitutions at positions 2 and 6 | |

| 3-Benzyloxybenzyl Alcohol | Contains a benzyloxy group without fluorine |

Uniqueness

3-Benzyloxy-2,6-difluorobenzyl alcohol is unique due to its combination of both benzyloxy and difluorobenzyl groups, which confer distinct chemical reactivity and physical properties compared to its analogs. This uniqueness enhances its utility in various research applications and positions it as a valuable compound for future studies in medicinal chemistry and organic synthesis.